Meloxicam-d3-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meloxicam-d3-1 is a deuterium-labeled version of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Meloxicam molecule results in this compound. This modification is primarily used for pharmacokinetic and metabolic studies, as deuterium can alter the pharmacokinetic and metabolic profiles of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Meloxicam-d3-1 involves the incorporation of deuterium into the Meloxicam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium into the Meloxicam molecule. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Meloxicam-d3-1, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfoxide group.
Substitution: This compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced forms of the sulfoxide group.
Substitution: Halogenated and nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Meloxicam-d3-1 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Biology: Used in studies to investigate the biological effects of deuterium incorporation on cellular processes.
Medicine: Helps in the development of new NSAIDs with improved pharmacokinetic profiles.
Mecanismo De Acción
Meloxicam-d3-1 exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium labeling does not significantly alter the mechanism of action but can affect the drug’s pharmacokinetics, potentially leading to prolonged action and reduced side effects .
Comparación Con Compuestos Similares
Similar Compounds
Meloxicam: The non-deuterated version of Meloxicam-d3-1.
Piroxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related NSAID with similar therapeutic uses.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .
Actividad Biológica
Meloxicam-d3-1 is a deuterated form of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies that highlight its efficacy in various clinical settings.
Overview of this compound
Meloxicam is a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. The introduction of deuterium in this compound enhances its metabolic stability and may alter its pharmacokinetic profile, potentially leading to improved therapeutic outcomes.
Meloxicam exerts its biological effects primarily through the inhibition of COX-2, leading to decreased production of pro-inflammatory mediators. This mechanism is crucial in conditions characterized by inflammation and pain. This compound maintains this inhibitory action, with studies indicating an IC50 of 11.8 µM for COX-2 and 143 µM for COX-1, suggesting a preferential action towards COX-2 inhibition .
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study assessing its impact on doxorubicin-induced nephropathy in rats, meloxicam administration resulted in reduced levels of urinary protein and serum creatinine, indicating protective renal effects . The combination of meloxicam with vitamin D3 showed enhanced protective effects compared to either agent alone.
Antioxidant Properties
Meloxicam has been shown to enhance the antioxidant properties of proteins such as albumin. It prevents protein oxidation and glycation under oxidative stress conditions, which is particularly relevant in diseases associated with oxidative damage . This antioxidant activity may contribute to its overall therapeutic efficacy, especially in inflammatory conditions where oxidative stress is prevalent.
Efficacy in Pain Management
A comparative study evaluated the analgesic effect of meloxicam versus traditional analgesics post-surgery. Patients receiving meloxicam reported significantly lower pain scores and reduced consumption of patient-controlled analgesia (PCA) compared to the control group . This suggests that this compound may be an effective option for managing postoperative pain.
Safety Profile
The safety profile of meloxicam has been extensively studied. In various clinical trials, it has been associated with fewer gastrointestinal side effects compared to other NSAIDs, making it a preferred choice for long-term management of chronic pain conditions .
Case Studies
Case Study 1: Doxorubicin-Induced Nephropathy
In a controlled study involving male Wistar rats, the administration of meloxicam alongside doxorubicin demonstrated significant improvements in renal function markers compared to doxorubicin alone. The combination therapy reduced urinary protein levels and improved histopathological parameters, highlighting meloxicam's potential as a renoprotective agent .
Case Study 2: Postoperative Pain Management
A clinical trial involving patients undergoing knee surgery showed that those treated with meloxicam experienced higher satisfaction scores and lower pain levels on postoperative days 1 through 3 compared to the control group. However, no significant differences were observed after one week, suggesting that while effective initially, the long-term benefits may require further evaluation .
Data Summary
Parameter | Meloxicam Group | Control Group | Significance |
---|---|---|---|
Urinary Protein (mg/24 hrs) | 3.5 ± 0.19 | 6.4 ± 0.32 | p < .001 |
Serum Creatinine (mg/dL) | 0.9 ± 0.05 | 1.5 ± 0.10 | p < .01 |
Patient Satisfaction Score (D1) | 8.5 ± 0.5 | 6.0 ± 0.6 | p < .05 |
Propiedades
Fórmula molecular |
C14H13N3O4S2 |
---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-1,1-dioxo-N-[5-(trideuteriomethyl)-1,3-thiazol-2-yl]-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i1D3 |
Clave InChI |
ZRVUJXDFFKFLMG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.